2-(Tert-butyl)-5-nitropyrimidin-4-amine
Description
2-(Tert-butyl)-5-nitropyrimidin-4-amine is a pyrimidine derivative characterized by a nitro group at position 5 and a bulky tert-butyl substituent at position 2. The tert-butyl group confers steric hindrance and enhanced lipophilicity, while the nitro group is electron-withdrawing, influencing the electronic properties of the aromatic ring. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors or antiviral agents, where the nitro group can be reduced to an amine for further functionalization .
Properties
Molecular Formula |
C8H12N4O2 |
|---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
2-tert-butyl-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C8H12N4O2/c1-8(2,3)7-10-4-5(12(13)14)6(9)11-7/h4H,1-3H3,(H2,9,10,11) |
InChI Key |
MOCBBFTYJYQJRR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC=C(C(=N1)N)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)C1=NC=C(C(=N1)N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table highlights key structural and physicochemical differences between 2-(tert-butyl)-5-nitropyrimidin-4-amine and its analogs:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| This compound | C₈H₁₂N₄O₂ | 196.21 | tert-butyl (C-2), nitro (C-5) | High lipophilicity, steric hindrance |
| 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine | C₇H₁₀ClN₅O₂ | 231.64 | chloro (C-2), isopropylamine (N-4) | Polarizable Cl, moderate solubility |
| 2-Methoxy-5-nitropyrimidin-4-amine | C₅H₆N₄O₃ | 170.13 | methoxy (C-2), nitro (C-5) | Increased solubility, weaker steric |
| 2-(Methylthio)-5-nitropyrimidin-4-amine | C₅H₆N₄O₂S | 186.19 | methylthio (C-2), nitro (C-5) | Thioether reactivity, moderate lipo |
| 5-(tert-Butylsulfonyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine | C₁₂H₂₀N₄O₂S | 308.38 | sulfonyl (C-5), pyrrolidine (C-2) | High polarity, hydrogen bonding |
Key Observations :
- Steric Effects: The tert-butyl group in the target compound provides significant steric bulk compared to smaller substituents like methoxy or methylthio.
- Lipophilicity : The tert-butyl group enhances lipophilicity (logP ~2.5 estimated), favoring membrane permeability over analogs like 2-methoxy derivatives (logP ~1.2) .
- Electronic Effects : The nitro group at C-5 withdraws electron density, activating the pyrimidine ring for electrophilic substitution at C-4 and C-6 positions. This contrasts with sulfonyl-containing analogs (e.g., 5-(tert-butylsulfonyl)), where the sulfonyl group increases polarity and hydrogen-bonding capacity .
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